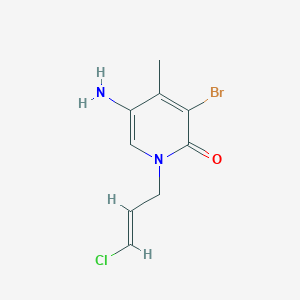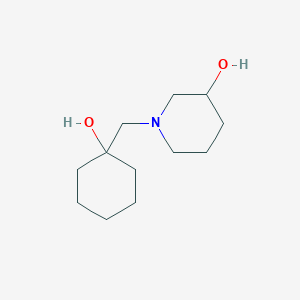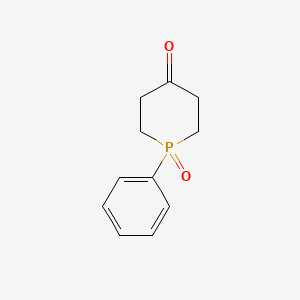
1-Phenylphosphinan-4-one 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylphosphinan-4-one 1-oxide is a cyclic organophosphorus compound featuring a six-membered ring with a phosphorus atom. This compound is notable for its unique structural properties and potential applications in various fields of chemistry and industry. The presence of the phosphorus atom within the ring imparts distinct chemical reactivity and stereochemistry, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenylphosphinan-4-one 1-oxide can be synthesized through several methods. One common approach involves the desymmetrization of 1-phenylphosphinan-4-one. This process can be achieved via enantioselective deprotonation followed by oxidation or by asymmetric organocatalytic halogenation accompanied by elimination . These two-step one-pot transformations provide convenient access to optically active 1-phenylphosphin-2-en-4-one 1-oxide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of chiral bases and oxidizing agents in controlled environments ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenylphosphinan-4-one 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the oxide to other phosphorus-containing compounds.
Substitution: The phosphorus atom allows for substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include IBX•MPO, which promotes the oxidation of intermediate silyl enol ethers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents and organocatalysts are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various enantiomerically pure derivatives of 1-phenylphosphin-2-en-4-one, which have significant applications in asymmetric synthesis and catalysis .
Aplicaciones Científicas De Investigación
1-Phenylphosphinan-4-one 1-oxide has several scientific research applications, including:
Biology: The compound’s unique structure allows for the exploration of its biological activity and potential as a pharmacophore.
Mecanismo De Acción
The mechanism of action of 1-Phenylphosphinan-4-one 1-oxide involves its interaction with various molecular targets and pathways. The compound’s phosphorus atom can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the entire molecule. The presence of the oxide group enhances its ability to form stable intermediates, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylphosphin-2-en-4-one 1-sulfide: This compound is similar in structure but contains a sulfide group instead of an oxide.
Phospholane and Phosphetane Derivatives: These compounds feature five- and four-membered rings, respectively, with phosphorus atoms, and are used in similar applications.
Uniqueness
1-Phenylphosphinan-4-one 1-oxide is unique due to its six-membered ring structure, which provides distinct stereochemical properties and reactivity compared to its five- and four-membered counterparts. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H13O2P |
|---|---|
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
1-oxo-1-phenyl-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C11H13O2P/c12-10-6-8-14(13,9-7-10)11-4-2-1-3-5-11/h1-5H,6-9H2 |
Clave InChI |
IVCQUOFBVFOENY-UHFFFAOYSA-N |
SMILES canónico |
C1CP(=O)(CCC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


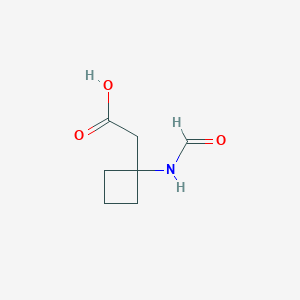
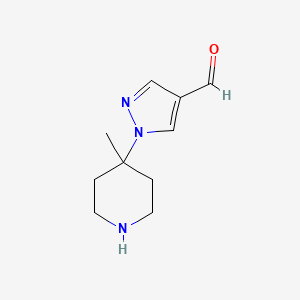
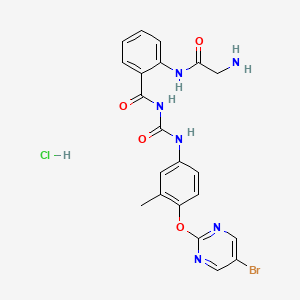
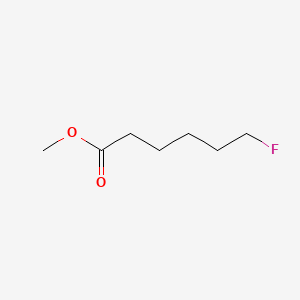
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)
![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
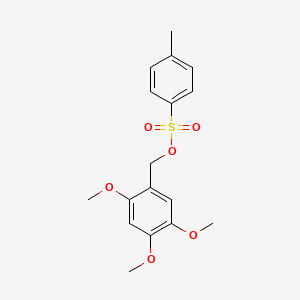
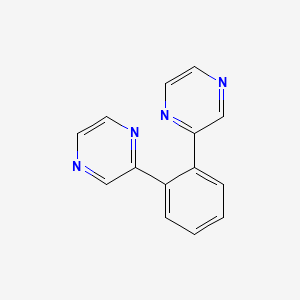

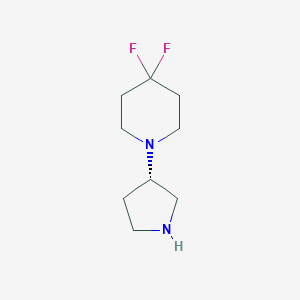
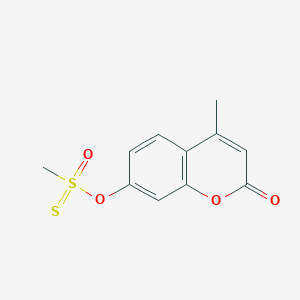
![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
